(2-Fluoro-4,5-dimethoxyphenyl)methanol
Overview
Description
(2-Fluoro-4,5-dimethoxyphenyl)methanol: is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 2-position, and methoxy groups at the 4- and 5-positions, along with a methanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with 2-fluorophenol as the starting material.
Methylation: The phenol group is methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting 2-fluoro-4,5-dimethoxybenzaldehyde is then reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
(2-Fluoro-4,5-dimethoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or further to the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing additional substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: 2-Fluoro-4,5-dimethoxybenzoic acid or 2-Fluoro-4,5-dimethoxyacetophenone.
Reduction: 2-Fluoro-4,5-dimethoxybenzaldehyde or 2-Fluoro-4,5-dimethoxytoluene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(2-Fluoro-4,5-dimethoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Fluoro-4,5-dimethanol) exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of specific products. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(2-Fluoro-4,5-dimethoxyphenyl)methanol: can be compared to other similar compounds such as:
2,4-Dimethoxyphenyl)methanol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-methoxyphenyl)methanol: Similar structure but with only one methoxy group.
2-Fluoro-5-methoxyphenyl)methanol: Similar structure but with methoxy group at a different position.
Uniqueness: The presence of both fluorine and methoxy groups on the benzene ring gives this compound unique chemical properties compared to its analogs, such as increased stability and reactivity.
Properties
IUPAC Name |
(2-fluoro-4,5-dimethoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVHZRSCHQVCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345397 | |
Record name | (2-Fluoro-4,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79474-33-2 | |
Record name | (2-Fluoro-4,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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